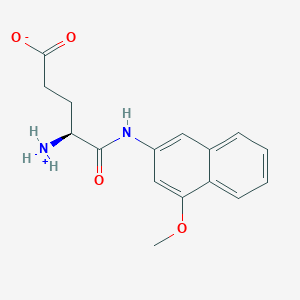

(S)-4-Amino-5-((4-methoxynaphthalen-2-yl)amino)-5-oxopentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-4-Amino-5-((4-methoxynaphthalen-2-yl)amino)-5-oxopentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H18N2O4 and its molecular weight is 302.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-4-Amino-5-((4-methoxynaphthalen-2-yl)amino)-5-oxopentanoic acid, also known as a derivative of amino acids, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

The molecular formula of this compound is C16H18N2O4, with a molecular weight of 302.32 g/mol. The compound features a methoxynaphthyl group that may influence its interaction with biological systems.

Antifolate Activity

Research indicates that compounds structurally related to this compound may exhibit antifolate properties. A study on 4-amino-7-oxo-substituted analogues revealed that certain derivatives showed varying degrees of activity against CCRF-CEM leukemia cells, although some were found to be inactive due to structural modifications affecting their bioactivity .

The proposed mechanism of action for this class of compounds typically involves inhibition of folate-dependent enzymes, which are crucial for DNA synthesis and cell division. This makes them potential candidates for cancer therapeutics, particularly in targeting rapidly dividing cells.

Study 1: Synthesis and Evaluation

A significant study synthesized various analogues of 5-deaza-tetrahydrofolic acid derivatives, including those related to this compound. The synthesized compounds were evaluated for their cytotoxic effects on leukemia cell lines. Results indicated that modifications at the C7 position led to a loss of activity in several cases, highlighting the importance of structural integrity for biological efficacy .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of naphthalene derivatives. It was found that the introduction of methoxy groups at specific positions significantly enhanced the compounds' ability to inhibit tumor cell growth. The study emphasized the role of electronic and steric factors in modulating biological activity .

Data Table: Summary of Biological Activities

| Compound Name | CAS Number | Molecular Weight | Biological Activity | IC50 (µg/mL) |

|---|---|---|---|---|

| This compound | 24723-50-0 | 302.32 | Potential antifolate | >20 |

| 4-amino analogues | Various | Varies | Cytotoxic against leukemia cells | Varies |

Propiedades

IUPAC Name |

(4S)-4-amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-22-14-9-11(8-10-4-2-3-5-12(10)14)18-16(21)13(17)6-7-15(19)20/h2-5,8-9,13H,6-7,17H2,1H3,(H,18,21)(H,19,20)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMBFBPDQHOZTG-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74938-90-2 |

Source

|

| Record name | L-Glutamic acid α-(4-methoxy-β-naphthylamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.